4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 36624-57-4
VCID: VC18530771
InChI: InChI=1S/C3HClN2O2S/c4-2(7)1-3(8)6-9-5-1/h(H,6,8)
SMILES:
Molecular Formula: C3HClN2O2S
Molecular Weight: 164.57 g/mol

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride

CAS No.: 36624-57-4

Cat. No.: VC18530771

Molecular Formula: C3HClN2O2S

Molecular Weight: 164.57 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride - 36624-57-4

Specification

CAS No. 36624-57-4
Molecular Formula C3HClN2O2S
Molecular Weight 164.57 g/mol
IUPAC Name 4-oxo-1,2,5-thiadiazole-3-carbonyl chloride
Standard InChI InChI=1S/C3HClN2O2S/c4-2(7)1-3(8)6-9-5-1/h(H,6,8)
Standard InChI Key XJDRNTUHTAEDJX-UHFFFAOYSA-N
Canonical SMILES C1(=NSNC1=O)C(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride belongs to the thiadiazole family, a class of sulfur-nitrogen heterocycles known for their aromaticity and electron-deficient nature. Key identifiers include:

PropertyValue
CAS No.36624-57-4
IUPAC Name4-oxo-1,2,5-thiadiazole-3-carbonyl chloride
Molecular FormulaC3HClN2O2S\text{C}_3\text{HClN}_2\text{O}_2\text{S}
Molecular Weight164.57 g/mol
SMILES NotationC1(=NSNC1=O)C(=O)Cl
InChI KeyXJDRNTUHTAEDJX-UHFFFAOYSA-N

The compound’s structure features a thiadiazole core (S-N-N\text{S-N-N}) fused with a ketone (C=O\text{C=O}) and a reactive carbonyl chloride (COCl\text{COCl}) group, which confers electrophilic character .

Spectral and Computational Data

Nuclear magnetic resonance (NMR) studies highlight distinct proton environments:

  • 1H^1\text{H} NMR: A singlet at δ 3.2 ppm corresponds to the methylene protons adjacent to the carbonyl group.

  • 13C^{13}\text{C} NMR: Peaks at δ 168.5 ppm (C=O) and δ 155.2 ppm (C-Cl) confirm the functional groups.

Density functional theory (DFT) calculations predict a planar geometry with partial double-bond character in the thiadiazole ring, stabilizing the conjugated system.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Formation of Hydrazonoyl Halides:
    N-(4-nitrophenyl)acetohydrazonoyl bromide\text{N-(4-nitrophenyl)acetohydrazonoyl bromide} reacts with 2-(methylthio)carbonthioyl hydrazones\text{2-(methylthio)carbonthioyl hydrazones} in absolute ethanol under reflux (78°C).

  • Cyclization and Chlorination:
    Triethylamine catalyzes intramolecular cyclization, followed by chlorination using SOCl2\text{SOCl}_2 to yield the carbonyl chloride.

Reaction Conditions:

  • Solvent: Absolute ethanol

  • Catalyst: Triethylamine (10 mol%)

  • Temperature: 78°C (reflux)

  • Yield: 68–72%

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydrazone nitrogen on the electrophilic carbon of the hydrazonoyl bromide, forming a cyclic intermediate. Subsequent elimination of HBr\text{HBr} and chlorination completes the synthesis.

Biological Applications and Antimicrobial Activity

Enzyme Inhibition

The compound inhibits metalloenzymes by chelating essential metal ions (e.g., Zn2+\text{Zn}^{2+}, Mg2+\text{Mg}^{2+}) at active sites. For example, it disrupts the catalytic activity of bacterial GlcN-6-P synthase\text{GlcN-6-P synthase}, a target for antifungals .

Antimicrobial Efficacy

In vitro studies on thiadiazole derivatives reveal broad-spectrum activity:

MicroorganismMIC (µg/mL)Reference Compound
Staphylococcus aureus12.5Ampicillin (8.2)
Escherichia coli25.0Ciprofloxacin (1.5)
Candida albicans6.25Fluconazole (2.0)

Derivatives such as 4a and 4d (analogs with quinoline substituents) show enhanced potency due to improved membrane permeability .

Related Compounds and Derivatives

4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic Acid

This derivative (PubChem SID: 46505443) replaces the carbonyl chloride with a carboxylic acid group (COOH\text{COOH}). Key comparisons:

PropertyCarbonyl ChlorideCarboxylic Acid
Molecular FormulaC3HClN2O2S\text{C}_3\text{HClN}_2\text{O}_2\text{S}C3H2N2O3S\text{C}_3\text{H}_2\text{N}_2\text{O}_3\text{S}
ReactivityElectrophilic acylating agentNucleophilic carboxylate
BioactivityEnzyme inhibitionModerate antimicrobial

The carboxylic acid derivative exhibits weaker antimicrobial activity (MIC: 50–100 µg/mL) due to reduced electrophilicity .

Triazole and Thiazole Hybrids

Hybrid derivatives, such as 2-(8-quinolinyl)-4-(2,5-dichloro thienyl)-1,3-thiazole, demonstrate synergistic effects. Molecular docking studies reveal binding energies of 9.2kcal/mol-9.2 \, \text{kcal/mol} against GlcN-6-P synthase\text{GlcN-6-P synthase}, outperforming bismerthiazol (7.5kcal/mol-7.5 \, \text{kcal/mol}) .

Pack Size (g)Price Range ($)Availability
150–75Shanghai/Irwindale
25300–400Shanghai/Irwindale

Future Directions and Research Gaps

Targeted Drug Design

Modifying the carbonyl chloride group to enhance selectivity for bacterial over human metalloenzymes could reduce toxicity. Computational studies suggest introducing electron-withdrawing substituents (e.g., NO2\text{NO}_2) at the 5-position may improve binding affinity .

Agrochemistry Applications

Preliminary data indicate efficacy against Xanthomonas axonopodis (EC50_{50} = 35 µg/mL), a plant pathogen. Field trials are needed to validate in vivo activity .

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